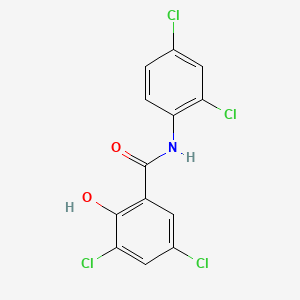![molecular formula C17H12O4 B13995270 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-16-9](/img/structure/B13995270.png)
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a hydroxyphenylmethyl group attached to the naphthalene-1,4-dione core. Naphthoquinones are known for their redox properties, making them valuable in biological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is efficient, providing high yields and short reaction times . Another approach involves the Mannich reaction, where lawsone (2-hydroxynaphthalene-1,4-dione) reacts with aldehydes and amines to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through the three-component condensation reactions of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano-copper (II) oxide . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or methanol and catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Applications De Recherche Scientifique
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The molecular targets include enzymes involved in redox reactions and cellular pathways related to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthoquinone derivatives such as lawsone (2-hydroxynaphthalene-1,4-dione), juglone (5-hydroxy-1,4-naphthoquinone), and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) .
Uniqueness
What sets 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione apart is its unique combination of hydroxy and hydroxyphenylmethyl groups, which enhance its redox properties and biological activities. This makes it more versatile and effective in various applications compared to its analogs .
Propriétés
Numéro CAS |
6629-16-9 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-[hydroxy-(2-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17-18,21H |
Clé InChI |
VWQYYRWOWKXJRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)



![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)




